molecular formula C18H36 B077324 (1-Pentylheptyl)cyclohexane CAS No. 13151-86-5

(1-Pentylheptyl)cyclohexane

Cat. No.: B077324
CAS No.: 13151-86-5
M. Wt: 252.5 g/mol
InChI Key: WVSLTHYDXYKDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pentylheptyl)cyclohexane is a high-purity, synthetic hydrocarbon featuring a cyclohexane ring substituted with a linear 12-carbon alkyl chain. This structure classifies it as a long-chain alkylcyclohexane, conferring distinct physical properties such as high hydrophobicity and significant molecular volume, making it valuable for specialized research applications. Research Applications and Value: Chromatography and Analytical Standards: This compound serves as an excellent non-polar reference standard in gas chromatography and mass spectrometry due to its well-defined structure and predictable retention behavior. Researchers use it to calibrate instruments, study retention indices, and model interactions in reverse-phase chromatographic systems. Material Science and Polymer Chemistry: As a hydrocarbon building block, this compound can be investigated for its potential use in modifying the properties of polymers, adhesives, and sealants. Its bulky alkyl chain can influence free volume, flexibility, and glass transition temperatures in polymeric matrices . Organic Synthesis and Conformational Studies: The molecule is of interest in fundamental organic chemistry research, particularly in studying the conformational dynamics of substituted cyclohexanes. The bulky substituent can be used to probe steric effects and A-values, which quantify the energy preference for equatorial positioning of substituents on a cyclohexane ring . Handling and Safety: This chemical is intended for research and development use by qualified professionals. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13151-86-5

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

dodecan-6-ylcyclohexane

InChI

InChI=1S/C18H36/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h17-18H,3-16H2,1-2H3

InChI Key

WVSLTHYDXYKDSO-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCC)C1CCCCC1

Canonical SMILES

CCCCCCC(CCCCC)C1CCCCC1

Synonyms

(1-Pentylheptyl)cyclohexane

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Pentylheptyl Cyclohexane and Analogous Branched Alkylcyclohexanes

Strategies for Carbon-Carbon Bond Formation in Cyclohexane (B81311) Derivatization

The construction of the cyclohexane ring and the introduction of complex alkyl side chains are fundamental steps in the synthesis of (1-Pentylheptyl)cyclohexane. Various synthetic strategies have been developed to achieve this with high efficiency and selectivity.

Michael-Claisen Processes for Cyclohexane Ring Construction

A powerful strategy for constructing six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, a variant of a Claisen condensation. wikipedia.orgchemistryscore.comaakash.ac.in This sequence creates a cyclohexenone ring by forming three new carbon-carbon bonds. wikipedia.orgaakash.ac.in The process typically begins with the Michael addition of a ketone to a methyl vinyl ketone, forming a Michael adduct. wikipedia.orgunacademy.com This is followed by an intramolecular aldol-type ring closure and subsequent dehydration to yield the annulated product. chemistryscore.com

The synthesis of cyclohexane-1,3-dione derivatives, which are valuable intermediates, can be achieved through a consecutive Michael-Claisen process. organic-chemistry.orgthieme-connect.com This approach has been successfully applied to the synthesis of various derivatives, even on a larger scale. organic-chemistry.orgthieme-connect.com A domino double Michael-Claisen cyclization has also been developed to introduce quaternary stereocenters at the C(4) position of cyclohexane-1,3-diones. acs.org

Reaction Description Key Intermediates Reference
Robinson AnnulationRing-forming reaction creating a six-membered ring through a Michael addition and an intramolecular aldol condensation.Michael adduct, Keto alcohol wikipedia.orgchemistryscore.com
Consecutive Michael-Claisen ProcessSynthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and its derivatives.Enolates organic-chemistry.orgthieme-connect.com

Organocatalytic Approaches to Functionalized Cyclohexanes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes. diva-portal.orgnih.govd-nb.info These methods often employ chiral amines or other small organic molecules to catalyze cascade or domino reactions, leading to the formation of multiple stereocenters with high enantioselectivity. diva-portal.orgnih.govd-nb.info

One-pot procedures involving a sequence of reactions, such as Michael-Michael-1,2-addition, can efficiently generate fully substituted cyclohexanes with five contiguous stereogenic centers. nih.govd-nb.info These reactions often utilize readily available starting materials and proceed under mild conditions. researchgate.net The development of organocatalytic tandem Michael-Henry reactions has enabled the synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters in excellent enantioselectivities. acs.org Chiral bifunctional thiourea (B124793) organocatalysts have also been employed in domino transformations to create polysubstituted cyclohexanes with up to six stereogenic centers. thieme-connect.com

Catalyst Type Reaction Sequence Key Features Reference
Chiral AminesDomino Michael/aldol reactionHigh enantioselectivity, formation of quaternary stereocenters. diva-portal.org
Amino-squaramideOne-pot Michael-Michael-1,2-additionExcellent stereoselectivities, five contiguous stereocenters. nih.govd-nb.info
9-amino-9-deoxyepiquinineTandem Michael-Henry reactionTwo quaternary stereocenters, excellent enantioselectivities. acs.org
Chiral bifunctional thioureaDomino transformationsUp to six stereogenic centers, high chirality control. thieme-connect.com

Alkylation Reactions for Branched Side Chain Introduction

The introduction of the (1-Pentylheptyl) side chain onto a cyclohexane ring can be effectively achieved through alkylation reactions. Grignard reagents, which are organomagnesium compounds (R-Mg-X), are powerful nucleophiles used to form new carbon-carbon bonds. byjus.commasterorganicchemistry.commasterorganicchemistry.com

To synthesize this compound, a suitable cyclohexanone (B45756) derivative can be reacted with a Grignard reagent such as 1-pentylheptylmagnesium bromide. This reaction, a nucleophilic addition to the carbonyl group, would form a tertiary alcohol. Subsequent dehydration of the alcohol would yield an alkene, which can then be hydrogenated to the final this compound. Alternatively, a Grignard reagent like pentylmagnesium bromide could be reacted with a cyclohexanone bearing a heptyl group, or vice-versa, followed by a second Grignard addition and subsequent reduction steps. The formation of Grignard reagents themselves involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. libretexts.org

Catalytic Hydrogenation and Hydrodeoxygenation Routes to Alkylcyclohexanes

Catalytic hydrogenation is a crucial step in the synthesis of alkylcyclohexanes, particularly when starting from aromatic precursors. This process involves the addition of hydrogen across the aromatic ring to form the corresponding cyclohexane derivative. chemistrytalk.orgnumberanalytics.com

Development of Selective Catalytic Systems for Aromatic Precursors

The hydrogenation of aromatic rings is more challenging than that of alkenes due to the stability of the aromatic system and typically requires more severe conditions, such as high temperatures and pressures. chemistrytalk.orglibretexts.orglibretexts.org A variety of catalysts have been developed for this transformation, including those based on ruthenium, rhodium, palladium, and nickel. chemistrytalk.orgnumberanalytics.comrsc.org

Ruthenium and rhodium-based catalysts are particularly effective for the hydrogenation of benzene (B151609) and its derivatives to cyclohexanes. chemistrytalk.orgtcichemicals.com For instance, rhodium complexes have been shown to catalyze the hydrogenation of benzene to cyclohexane with high stereoselectivity, yielding the all-cis isomer. researchgate.net Palladium catalysts, often supported on materials like nickel oxide, also exhibit high activity and selectivity for the hydrogenation of substituted aromatic compounds. rsc.org The choice of catalyst can influence the selectivity of the hydrogenation, especially in polycyclic aromatic hydrocarbons, where hydrogenation often occurs on the least substituted ring. rsc.org

Catalyst Support Typical Substrates Key Advantages Reference
RutheniumCarbon, Alumina (B75360)Aromatic compounds, ArenolsHigh activity and selectivity numberanalytics.comacs.org
Rhodium-Benzene, Substituted benzenesHigh stereoselectivity (all-cis) researchgate.net
PalladiumNickel OxideSubstituted aromatic compoundsHigh activity and selectivity rsc.org
PlatinumH-ZSM-5PhenolsLow temperature, ambient pressure rsc.org

Mechanistic Investigations of Hydrogenation Pathways

The mechanism of catalytic hydrogenation of aromatic compounds involves several steps that take place on the surface of the metal catalyst. numberanalytics.com The process begins with the adsorption of the aromatic compound onto the catalyst surface. numberanalytics.com Hydrogen molecules also adsorb onto the catalyst and dissociate into hydrogen atoms. chemistrytalk.org These hydrogen atoms are then transferred sequentially to the adsorbed aromatic ring, leading to the formation of the saturated cyclohexane ring. numberanalytics.com The reaction is generally considered to proceed through a stepwise mechanism, with the formation of cyclohexene (B86901) intermediates. gla.ac.uk

An alternative route to alkylcyclohexanes is the hydrodeoxygenation (HDO) of phenolic precursors. rsc.orgfrontiersin.orgnih.gov This process involves the hydrogenation of the aromatic ring followed by the removal of the hydroxyl group as water. Studies have shown that the HDO of phenol (B47542) can proceed through the initial hydrogenation to cyclohexanol, which is then deoxygenated to cyclohexane. acs.org Bifunctional catalysts, containing both metal sites for hydrogenation and acid sites for dehydration, have been shown to be effective for the HDO of phenols to cyclohexanes. frontiersin.orgnih.gov

Stereochemical Control in the Synthesis of Branched Cyclohexane Derivatives

The synthesis of specifically substituted cyclohexane derivatives, such as this compound, presents significant stereochemical challenges. The control over the three-dimensional arrangement of atoms is crucial, as different stereoisomers can exhibit distinct physical and chemical properties. Advanced synthetic methodologies are therefore focused on achieving high levels of stereocontrol, which can be broadly categorized into asymmetric synthesis to control the formation of specific enantiomers and diastereoselective synthesis to control the relative stereochemistry between multiple stereocenters.

Asymmetric Synthesis Strategies for Chirality Induction

The this compound molecule possesses a single chiral center at the carbon atom where the pentyl and heptyl groups are attached to the cyclohexane ring. The synthesis of this compound in an enantiomerically pure form requires the use of asymmetric synthesis strategies. The development of such methods has progressed significantly, moving from classical resolution techniques to more sophisticated catalytic approaches. univpancasila.ac.id

The primary goal of asymmetric synthesis is to create a chiral molecule from an achiral or racemic precursor, resulting in an excess of one enantiomer over the other. univpancasila.ac.id This can be achieved through several principal strategies:

Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. This method generally provides high levels of stereocontrol because the resulting diastereomers can be separated using standard techniques like chromatography or crystallization. york.ac.uk

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to control the formation of a new stereocenter. While effective, this approach requires the synthesis of the chiral reagent itself. york.ac.uk

Chiral Catalysts: A substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. This is the most efficient and economically attractive method for large-scale synthesis. univpancasila.ac.idyork.ac.uk

Modern asymmetric synthesis heavily relies on chiral catalysis, employing transition metals with chiral ligands or metal-free organocatalysts. For the synthesis of chiral branched alkanes and cyclohexane derivatives, several catalytic systems have shown promise. For instance, iridium-catalyzed hydrogen borrowing catalysis represents a powerful method for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols. nih.gov This process, mediated by a chiral iridium(I) complex, can achieve high levels of both diastereoselectivity and enantioselectivity. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation is a well-established method for forming chiral C-C bonds with high enantioselectivity. nih.gov The use of chiral Ni(II) complexes has also proven to be a powerful tool for the stereoselective synthesis of tailor-made non-canonical amino acids, including those with γ-branched structures, demonstrating the potential of such complexes in controlling stereochemistry in complex aliphatic systems. beilstein-journals.org

The table below illustrates examples of catalyst systems used in asymmetric synthesis to produce chiral compounds with high enantiomeric excess (ee).

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
[Ir(cod)(acac)] / DTBM-SEGPHOSHydrogen Borrowing AnnulationSubstituted Cyclohexanesup to 98:2 e.r. nih.gov
Chiral Di-μ-amidate Dipalladium ComplexAllylic AlkylationBranched Allylic Phenyl Ethers90–98% ee nih.gov
Chiral Ni(II) ComplexAlkylationγ-Branched Fluorinated Amino AcidsExcellent enantiomeric purities beilstein-journals.org
Quinine-derived OrganocatalystCascade Michael ReactionMulticyclic Spiro-1,3-indandionesModerate enantioselectivities beilstein-journals.org

Diastereoselective Control in Multi-Step Syntheses

When a molecule contains multiple stereocenters, as is common in more complex substituted cyclohexanes, controlling the relative configuration between them becomes critical. This is known as diastereoselective control. Many synthetic strategies have been developed to construct polysubstituted cyclohexane rings with a high degree of diastereoselectivity.

Cascade reactions, also known as domino or tandem reactions, are particularly efficient for this purpose. These reactions involve multiple bond-forming events occurring in a single pot without isolating intermediates, which can rapidly build molecular complexity. For example, a cascade inter–intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with excellent diastereoselectivity in most cases. beilstein-journals.orgnih.gov Phosphine-catalyzed cascade [2+2+2] annulations have also been developed for the highly diastereoselective synthesis of polysubstituted cyclohexanes. rsc.org

The choice of catalyst is paramount in directing the stereochemical outcome. Lewis acids are often employed to catalyze and control cyclization reactions. Indium trichloride (B1173362) (InCl₃), for example, has been shown to be an effective and mild Lewis acid for mediating cyclizations between homoallyl (thio)alcohols and aldehydes to yield polysubstituted tetrahydropyrans and thiacyclohexanes with excellent diastereoselectivities. organic-chemistry.org Similarly, imidazole-mediated [2+2+2] annulation reactions provide a one-pot, three-component method for constructing multiply substituted cyclohexanes under mild conditions with high diastereoselectivity. consensus.app

The following table presents examples of synthetic methods that achieve high diastereoselectivity in the formation of substituted cyclohexane rings.

Reaction TypeCatalyst/MediatorSubstratesDiastereomeric Ratio (d.r.)Reference
Cascade Double Michael AdditionKOH / TBABCurcumins and ArylidenemalonatesComplete diastereoselectivity in most cases beilstein-journals.orgnih.gov
[2+2+2] Cascade AnnulationPPh₃ or PBu₃Activated AlkenesHigh diastereoselectivity rsc.org
[2+2+2] Cascade AnnulationImidazoleThree-component reactionHigh diastereoselectivity consensus.app
CyclizationIndium Trichloride (InCl₃)Homoallyl alcohols and AldehydesExcellent diastereoselectivity organic-chemistry.org
Hydrogen Borrowing Annulation[Ir(cod)(acac)] / DTBM-SEGPHOSPentamethylacetophenone and Hexane-1,5-diol93:7 d.r. nih.gov

Synthetic Route Optimization and Scale-Up Considerations in Laboratory Research

The design of a synthetic route for a target molecule like this compound involves more than just identifying plausible chemical reactions. It requires careful planning to ensure the route is efficient, cost-effective, and scalable. numberanalytics.com This process, often guided by retrosynthetic analysis, involves breaking down the target molecule into simpler, commercially available starting materials. nih.gov

Several key factors must be considered during synthetic route planning and optimization: numberanalytics.comsumitomo-chem.co.jp

Availability and Cost of Starting Materials: The route should ideally begin from readily available and inexpensive precursors.

Reaction Efficiency: Each step should proceed with a high yield and selectivity to minimize waste and simplify purification.

Process Safety and Environmental Impact: The reagents, solvents, and conditions should be chosen to minimize hazards and environmental footprint, adhering to the principles of green chemistry. rsc.org

For a branched alkylcyclohexane, potential synthetic strategies could include the direct alkylation of a cyclohexane ring or the construction of the ring from an acyclic precursor followed by side-chain introduction. For instance, Robinson annulation has been explored as a key step in synthesizing branched alkylcyclohexanes for jet fuel from biomass-derived chemicals like furfural (B47365) and 2,4-pentanedione. researchgate.net

Scaling up a synthesis from the laboratory bench (milligram to gram scale) to a larger production scale presents significant challenges. Issues such as heat transfer, mixing efficiency, and the handling of large quantities of reagents become more critical. A reaction that is well-behaved in a small flask may become difficult to control in a large reactor. Therefore, route optimization must also consider the robustness and scalability of each step. The use of automated synthesis platforms and computational tools, including machine learning algorithms, is becoming increasingly important for rapidly screening reaction conditions and predicting optimal synthetic pathways, thereby streamlining the development process. numberanalytics.comnih.govrsc.org

Below is a hypothetical comparison of potential synthetic routes to this compound, evaluated on key optimization parameters.

Route DescriptionKey ReactionsPotential AdvantagesPotential Disadvantages
Route A: Direct Alkylation Friedel-Crafts alkylation of cyclohexene followed by hydrogenation.Potentially shorter route.Risk of polyalkylation, rearrangements, and poor regioselectivity.
Route B: Grignard Addition Grignard reaction of pentylmagnesium bromide with cyclohexanone, followed by addition of heptyl group and reduction.Good control over the introduction of one alkyl group.Multiple steps, requires protection/deprotection strategies.
Route C: Wittig Reaction & Hydrogenation Wittig reaction between a cyclohexyl-derived phosphonium (B103445) ylide and heptanal, followed by hydrogenation.Forms the C-C bond specifically.Stoichiometric use of Wittig reagent generates phosphine (B1218219) oxide waste.
Route D: Ring Formation Diels-Alder cycloaddition to form a cyclohexene derivative, followed by alkylation and hydrogenation.Excellent control over ring formation. fiveable.meCan be a lengthy sequence; requires suitably functionalized diene and dienophile.

Advanced Spectroscopic and Chromatographic Elucidation of 1 Pentylheptyl Cyclohexane

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Characterization

GC-MS is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This combination is ideally suited for the analysis of complex hydrocarbon mixtures containing (1-Pentylheptyl)cyclohexane and its isomers.

The effective separation of this compound from its positional and branched isomers is paramount for accurate identification and quantification. Isomers of alkylcyclohexanes often have very similar boiling points, making their separation challenging. Optimization of GC parameters is crucial.

Column Selection: The choice of the capillary column is the most critical parameter. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), are commonly used for hydrocarbon analysis. The column's length, internal diameter, and film thickness influence resolution; longer columns (e.g., 60 m) with smaller internal diameters (e.g., 0.25 mm) generally provide better separation of closely eluting isomers. kelid1.ir

Temperature Programming: A slow oven temperature ramp rate (e.g., 2-5 °C/min) is essential to enhance the separation of isomers with similar retention times. An initial isothermal period at a lower temperature can help improve the resolution of more volatile components, while a final higher temperature ensures the elution of all analytes.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) should be optimized to achieve maximum column efficiency, as described by the van Deemter equation.

Electron ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺) peak for saturated alkanes and cycloalkanes is often of low abundance or entirely absent, especially in highly branched structures. whitman.edujove.com The fragmentation is dominated by cleavages that form stable carbocations.

For this compound (C₁₈H₃₆, Molecular Weight: 252.5 g/mol ), key fragmentation pathways include:

α-Cleavage: The most significant fragmentation for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the substituent. The charge is typically retained by the alkyl fragment if it is large and can form a stable secondary carbocation. However, loss of the entire (1-pentylheptyl) side chain is also possible, leading to a cyclohexyl cation or related fragments.

Cleavage at the Branch Point: Fragmentation preferentially occurs at the branching point on the alkyl side chain due to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iq For this compound, cleavage can occur to lose a pentyl radical (C₅H₁₁) or a heptyl radical (C₇H₁₅). The loss of the larger alkyl fragment is often favored. whitman.edu

Ring Fragmentation: The cyclohexane (B81311) ring can undergo fragmentation, typically by losing successive ethylene (B1197577) molecules (M-28, M-56, etc.), leading to a series of characteristic ions. whitman.edu

Alkane-type Fragmentation: The mass spectrum will also show a series of peaks separated by 14 Da (corresponding to CH₂ groups), which is characteristic of long alkyl chains. Prominent peaks often correspond to CₙH₂ₙ₊₁⁺ ions, with m/z 43, 57, 71, and 85 being particularly common. ic.ac.uk

Differentiation between isomers is achieved by carefully examining the relative abundances of these key fragment ions. For instance, a shift in the branching point on the alkyl chain would significantly alter the masses and abundances of the fragments resulting from cleavage at that site.

Table 1: Predicted Key Mass Fragments for this compound

m/z (mass/charge)Possible Fragment IdentityFragmentation Pathway
252[C₁₈H₃₆]⁺Molecular Ion (likely low abundance)
181[M - C₅H₁₁]⁺Loss of pentyl radical from the branch point
153[M - C₇H₁₅]⁺Loss of heptyl radical from the branch point
83[C₆H₁₁]⁺Cyclohexyl cation from α-cleavage
57[C₄H₉]⁺Stable tertiary or secondary butyl cation
55[C₄H₇]⁺Cycloalkenyl or alkenyl cation
43[C₃H₇]⁺Propyl cation

This is an interactive data table based on general fragmentation principles. Actual relative abundances would be determined experimentally.

For accurate quantification, especially at trace levels, a robust method must be developed. This typically involves creating a calibration curve using standard solutions of known concentrations. libretexts.orgyoutube.com

External Standard Method: A series of standards containing known concentrations of this compound are analyzed, and a calibration curve is constructed by plotting peak area against concentration. The concentration of the analyte in an unknown sample is then determined from this curve. antpedia.com

Internal Standard Method: A known amount of a non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is created by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method corrects for variations in injection volume and instrument response. libretexts.org

Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity for trace analysis, the mass spectrometer can be operated in SIM mode. Instead of scanning a full mass range, the instrument monitors only a few characteristic and abundant fragment ions of the target analyte (e.g., m/z 181, 153, 83). This significantly improves the signal-to-noise ratio, allowing for lower detection limits. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While GC-MS is excellent for separation and identification based on fragmentation, NMR spectroscopy provides a complete and unambiguous map of the carbon-hydrogen framework, confirming connectivity and providing insights into the molecule's three-dimensional structure.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons. However, for a complex molecule like this compound with many overlapping signals in the aliphatic region, 2D NMR techniques are essential. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). A cross-peak in a COSY spectrum at the coordinates of two different proton signals indicates that these two protons are coupled. This allows for the tracing of H-C-C-H connectivities throughout the entire alkyl chain and around the cyclohexane ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal directly to the carbon signal to which it is attached (¹J coupling). libretexts.org It is a highly sensitive technique that allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum. Each cross-peak represents a C-H bond. Carbons with no attached protons (quaternary carbons) will not show a signal in an HSQC spectrum.

Table 2: Expected Key 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Cross-Peaks with...HSQC Cross-Peak with...HMBC Cross-Peaks with...
Cyclohexane-C1-H Cyclohexane-C2-H ₂, Cyclohexane-C6-HCyclohexane-C 1Alkyl-C 1', Alkyl-C 1'', Cyclohexane-C 2, Cyclohexane-C 6, Cyclohexane-C 3, Cyclohexane-C 5
Alkyl-C1'-HAlkyl-C1-H , Alkyl-C2'-HAlkyl-C 1'Alkyl-C 1, Alkyl-C 2', Cyclohexane-C 1, Alkyl-C 1''
Alkyl-C1''-HAlkyl-C1-H , Alkyl-C2''-HAlkyl-C 1''Alkyl-C 1, Alkyl-C 2'', Cyclohexane-C 1, Alkyl-C 1'

This is an interactive data table illustrating expected correlations. C1 is the substituted carbon on the cyclohexane ring; C1' and C1'' are the first carbons of the two alkyl chains attached to the methine carbon (Alkyl-C1).

Substituted cyclohexanes exist predominantly in a chair conformation to minimize angular and torsional strain. The (1-pentylheptyl) group is exceptionally bulky and will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Coupling Constant (J) Analysis: The conformation can be confirmed by analyzing the ³J(H,H) coupling constants of the cyclohexane ring protons. At room temperature, the conformation is likely "locked" with the substituent in the equatorial position. The proton at C1 (methine proton) will be axial. The coupling constant between this axial proton and the adjacent axial protons (at C2 and C6) will be large (³J_ax-ax ≈ 10–13 Hz). In contrast, the couplings between the C1-axial proton and the adjacent equatorial protons will be small (³J_ax-eq ≈ 2–5 Hz). The observation of these characteristic coupling constants provides strong evidence for the chair conformation with an equatorial substituent. researchgate.net

Variable-Temperature (VT) NMR: While the conformation of this compound is expected to be strongly biased, VT-NMR is a powerful technique for studying conformational dynamics. auremn.org.br In unsubstituted cyclohexane, cooling to approximately -103°C slows the rapid chair-chair interconversion on the NMR timescale, resulting in the decoalescence of the single room-temperature proton signal into two distinct signals for the axial and equatorial protons. youtube.comnih.gov For this compound, the energy barrier for ring-flipping to the conformation with the axial substituent would be very high. VT-NMR could be used to "freeze out" the dominant equatorial conformation and potentially measure the activation energy of this highly unfavorable process, confirming the extreme steric hindrance imposed by the bulky side chain.

Infrared and Raman Spectroscopies for Functional Group Characterization

Vibrational spectroscopies, such as Infrared (IR) and Raman, are powerful non-destructive techniques for identifying the functional groups present within a molecule. For this compound, these methods provide a characteristic spectral fingerprint, confirming the presence of the cyclohexane ring and the long saturated alkyl chains. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. plus.ac.at For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques, making them complementary. plus.ac.at

The spectrum of this compound is dominated by vibrations associated with its hydrocarbon backbone. The key vibrational modes are attributed to the stretching and bending of C-H and C-C bonds.

C-H Stretching Vibrations: The most prominent bands in the IR and Raman spectra of alkanes and cycloalkanes are found in the 2850-3000 cm⁻¹ region, corresponding to C-H stretching vibrations.

Asymmetric and Symmetric Stretching of CH₂ and CH₃: Strong absorptions in the IR spectrum typically appear around 2925 cm⁻¹ (asymmetric CH₂ stretch) and 2855 cm⁻¹ (symmetric CH₂ stretch). The terminal methyl (CH₃) groups of the pentyl and heptyl chains also contribute to this region.

Cyclohexane C-H Stretching: The C-H bonds on the cyclohexane ring (both axial and equatorial) also exhibit stretching vibrations within this range.

C-H Bending Vibrations (Deformations): Vibrations in the fingerprint region (below 1500 cm⁻¹) are complex but highly characteristic.

CH₂ Scissoring: A distinct band around 1465 cm⁻¹ is characteristic of the scissoring (bending) vibration of the methylene (B1212753) (CH₂) groups in both the alkyl chains and the cyclohexane ring. plus.ac.at

CH₃ Bending: The asymmetric and symmetric bending modes of the methyl groups typically appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Cyclohexane Ring Vibrations: The cyclohexane ring itself has specific skeletal vibrations. A strong "ring breathing" mode for cyclohexane is observed in the Raman spectrum around 802 cm⁻¹. plus.ac.at Other characteristic skeletal vibrations and CH₂ rocking modes for the cyclohexane moiety are found in the 800-1100 cm⁻¹ region. plus.ac.atscispace.com

The table below summarizes the expected principal vibrational frequencies for this compound based on the characteristic frequencies of its constituent functional groups.

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy Description
C-H Stretch (CH₂, CH₃)2850 - 2960IR, RamanStrong bands corresponding to symmetric and asymmetric stretching of C-H bonds in the alkyl chains and cyclohexane ring.
CH₂ Scissoring~1465IR, RamanBending vibration of methylene groups.
CH₃ Asymmetric Bending~1450IR, RamanDeformation of terminal methyl groups.
CH₃ Symmetric Bending~1375IR"Umbrella" mode of terminal methyl groups.
Cyclohexane Ring Modes800 - 1100IR, RamanComplex skeletal vibrations characteristic of the cyclohexane ring structure, including C-C stretching and CH₂ rocking. plus.ac.atscispace.com
Ring Breathing Mode~802RamanA strong, symmetric vibration characteristic of the cyclohexane ring. plus.ac.at

Hyphenated Analytical Techniques for Multi-Dimensional Characterization

To achieve comprehensive characterization of complex molecules like this compound, especially within intricate mixtures, hyphenated analytical techniques are indispensable. nih.govchemijournal.com These methods couple the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy. nih.goviipseries.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds such as long-chain alkylcyclohexanes. nih.govyoutube.com In this technique, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the stationary phase. youtube.com As each separated component, such as this compound, elutes from the GC column, it enters the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum. youtube.com This spectrum serves as a molecular fingerprint, allowing for structural elucidation and unambiguous identification by comparing the fragmentation pattern to spectral libraries. nih.gov For a saturated hydrocarbon like this compound, electron ionization (EI) would produce a series of characteristic alkyl and cycloalkyl fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. wikipedia.orgrsc.org While GC-MS is often preferred for nonpolar hydrocarbons, LC-MS is highly versatile and can be adapted for such analyses, particularly for high-molecular-weight or less volatile compounds. semanticscholar.orgtechnologynetworks.com Atmospheric pressure chemical ionization (APCI) is a common ionization technique used in LC-MS for nonpolar compounds. technologynetworks.com The liquid chromatograph separates the sample components in the liquid phase before they are introduced into the mass spectrometer for analysis. wikipedia.org This technique is especially useful for analyzing complex matrices where minimal sample preparation is desired. rsc.org

Gas Chromatography-Infrared Spectroscopy (GC-IR): The coupling of gas chromatography with infrared spectroscopy provides real-time structural information about the separated components. nih.gov As compounds elute from the GC column, they pass through a heated light pipe where their IR spectrum is recorded. rjpn.org This technique is particularly adept at distinguishing between isomers (e.g., structural or cis/trans isomers) that may produce very similar mass spectra. youtube.com For this compound, GC-IR would confirm the presence of the alkane and cycloalkane functional groups by identifying the characteristic C-H and C-C vibrations discussed in the previous section. nih.gov

The following table outlines the contributions of these hyphenated techniques to the characterization of this compound.

Technique Principle Information Obtained for this compound
GC-MS Separates volatile compounds (GC) and identifies them by their mass fragmentation pattern (MS). nih.govyoutube.comRetention time for chromatographic identification; molecular weight and characteristic fragmentation pattern for structural confirmation.
LC-MS Separates compounds in the liquid phase (LC) followed by mass analysis (MS). wikipedia.orgRetention time; molecular weight confirmation, especially useful in complex mixtures or for less volatile related compounds. rsc.orgtechnologynetworks.com
GC-IR Separates volatile compounds (GC) and identifies their functional groups by infrared absorption (IR). nih.govConfirms the presence of saturated alkyl (CH₂, CH₃) and cyclohexyl functional groups through their characteristic vibrational frequencies. youtube.com

Computational and Theoretical Investigations of 1 Pentylheptyl Cyclohexane Conformations and Energetics

Quantum Chemical Calculations of Molecular Conformations and Isomers

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different molecular forms.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the equilibrium geometries of molecules. Ab initio methods are based entirely on quantum mechanics and fundamental physical constants, involving the solution of the Schrödinger equation without empirical data. ijert.org DFT, while also a quantum mechanical method, calculates the electronic structure and energy based on the electron density, which can offer a favorable balance of accuracy and computational cost, especially for larger molecules. mdpi.comresearchgate.net

For a molecule like (1-Pentylheptyl)cyclohexane, these methods are employed to perform geometry optimization. ijert.org This process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find a configuration that corresponds to a minimum on the potential energy surface. For substituted cyclohexanes, the primary focus is on the chair conformation, which is the most stable arrangement of the six-membered ring. sapub.orgsapub.org The key variables are the positions of the substituents—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The choice of basis set (e.g., 6-31G(d), 6-311+G**, aug-cc-pVTZ) is crucial as it defines the set of mathematical functions used to build the molecular orbitals. ijert.orgbiomedres.us Larger basis sets provide more accurate results but at a higher computational expense. For complex systems, a common strategy is to perform initial optimizations with a smaller basis set, followed by refinement with a more extensive one. researchgate.net

Once the structures of the different conformers (primarily the axial and equatorial chair forms) are optimized, their relative energies can be calculated to determine their stability. For any monosubstituted cyclohexane (B81311), the equatorial conformer is generally more stable than the axial conformer due to the avoidance of steric strain. sapub.org

This strain in the axial conformer arises from 1,3-diaxial interactions , which are repulsive steric interactions between the axial substituent and the two axial hydrogen atoms on the same side of the ring. sapub.org The larger the substituent, the greater the steric repulsion and the stronger the preference for the equatorial position. sapub.org

For the (1-Pentylheptyl) group, which is a large and bulky C12 alkyl chain, the energy difference between the axial and equatorial positions is expected to be substantial. The axial conformer would experience severe steric hindrance, making it highly unstable. Consequently, at equilibrium, this compound will exist almost exclusively in the chair conformation with the (1-Pentylheptyl) group in the equatorial position.

Table 1: Illustrative Conformational Energy Differences (A-values) for Alkyl-Substituted Cyclohexanes

SubstituentA-value (kcal/mol)Equatorial Preference
-CH₃ (Methyl)~1.7High
-CH₂CH₃ (Ethyl)~1.8High
-CH(CH₃)₂ (Isopropyl)~2.2Very High
-C(CH₃)₃ (tert-Butyl)~5.0Extremely High
-(CH(C₅H₁₁)(C₆H₁₃)) (1-Pentylheptyl) >5.0 (Estimated) Overwhelmingly High

Note: The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The value for this compound is an educated estimate based on its large steric bulk.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uml.edu Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to model molecular systems, allowing for the simulation of larger systems (thousands to millions of atoms) over longer timescales (nanoseconds to microseconds). uml.edumdpi.com

For this compound, MD simulations would be invaluable for understanding its behavior in a liquid state, such as in a lubricant or fuel mixture. The simulation would model the interactions between many this compound molecules, governed by a set of parameters known as a force field (e.g., OPLS, CHARMM). chemrxiv.org

Key insights from MD simulations would include:

Chain Dynamics: The long, flexible (1-Pentylheptyl) chain is not static. MD simulations can track its rotations, folding, and entanglement with neighboring molecules. This is crucial for understanding properties like viscosity and diffusion. knu.ac.kr

Intermolecular Forces: The simulation explicitly calculates non-bonded interactions, including van der Waals forces and electrostatic interactions, which dictate how the molecules pack and interact with each other in a condensed phase.

Transport Properties: By analyzing the trajectories of molecules over time, properties like the self-diffusion coefficient can be calculated, providing insight into how the molecule moves within a fluid. rsc.org

These simulations are essential for predicting macroscopic properties like viscosity, density, and thermal expansion coefficients from the fundamental interactions at the molecular level. chemrxiv.org

Prediction of Reaction Pathways and Transition States Relevant to this compound Chemical Transformations

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, predicting their feasibility, and calculating their rates. For an alkyl-cyclohexane, relevant chemical transformations often involve pyrolysis, combustion, or autoxidation, which are critical in applications like fuels and lubricants. researchgate.net

The primary steps in computationally investigating a reaction pathway are:

Identifying Reactants, Products, and Intermediates: For a reaction like hydrogen abstraction, the reactants would be this compound and a radical species (e.g., •H, •OH). The products would be a cyclohexyl radical and a stable molecule (e.g., H₂, H₂O).

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Quantum chemistry programs can search for these saddle points on the potential energy surface. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. Methods like DFT (e.g., M06-2X functional) or higher-level ab initio calculations (e.g., QCISD(T)) are used for accurate energy calculations.

Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. biomedres.us

For this compound, key reaction pathways would include hydrogen abstraction, which can occur at various positions on the alkyl chain or the cyclohexane ring, followed by processes like ring-opening, isomerization, and beta-scission (bond breaking). researchgate.netresearchgate.net Computational studies show that hydrogen abstraction is often a rate-limiting step and that the stability of the resulting radical intermediate influences the preferred reaction channel. researchgate.net

Thermodynamic Analysis of Alkyl-Cyclohexane Systems via Computational Methods

Computational methods provide reliable estimates of key thermodynamic properties, which are essential for understanding chemical processes and designing industrial applications.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states.

High-level quantum chemical methods, such as G4 theory, can compute highly accurate enthalpies of formation for molecules. researchgate.net A more direct computational approach involves using computational group equivalents . researchgate.netmdpi.com This method develops group increments that allow for the estimation of a strain-free electronic energy, which is then compared to the result of an electronic structure calculation for the actual molecule to determine the strain energy. mdpi.com

For a large molecule like this compound, the enthalpy of formation can be built up from smaller, well-characterized fragments. The general trend is that the gas-phase enthalpy of formation becomes more negative with each added methylene (B1212753) (-CH₂-) group in a homologous series.

Table 2: Standard Gas-Phase Enthalpies of Formation (ΔfH°gas) for Selected Alkyl-Cyclohexanes at 298.15 K

CompoundFormulaΔfH°gas (kJ/mol)
CyclohexaneC₆H₁₂-123.4 ± 0.6
MethylcyclohexaneC₇H₁₄-154.8 ± 0.8
EthylcyclohexaneC₈H₁₆-175.7 ± 0.9
n-PropylcyclohexaneC₉H₁₈-196.4 ± 1.0
n-ButylcyclohexaneC₁₀H₂₀-217.1 ± 1.2
This compound C₁₈H₃₆ -383 ± 5 (Estimated)

Data for smaller alkyl-cyclohexanes sourced from literature. The value for this compound is an estimate based on group additivity principles, where each additional -CH₂- group contributes approximately -20.7 kJ/mol.

The enthalpy of reaction (ΔrH°) can be readily calculated from the enthalpies of formation of the products and reactants using Hess's Law:

ΔrH° = Σ ΔfH°(products) - Σ ΔfH°(reactants)

By computationally determining these values, the energetics of various reactions, such as dehydrogenation or combustion, can be predicted without the need for direct experimental measurement.

Structure-Thermodynamic Property Relationships in Branched Alkylcyclohexanes

The thermodynamic properties of alkanes and their cyclic counterparts are fundamentally linked to their molecular structure. In the case of branched alkylcyclohexanes, such as this compound, several structural factors collectively determine their thermodynamic stability and behavior. These include the energetics of the cyclohexane ring's conformation, the size and branching of the alkyl substituent, and the interactions between the substituent and the ring.

Conformational Energetics of this compound

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. libretexts.org For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two conformers are in rapid equilibrium, but they are not energetically equivalent. The equatorial conformation is generally more stable due to the avoidance of steric strain arising from 1,3-diaxial interactions. quora.comlibretexts.org

The steric strain in the axial conformer is a result of gauche-butane-like interactions between the axial substituent and the axial hydrogens at the C3 and C5 positions. libretexts.org The magnitude of this strain increases with the size and branching of the alkyl group. libretexts.org For instance, the A-values for methyl, ethyl, and isopropyl groups are approximately 1.7, 1.75, and 2.15 kcal/mol, respectively. masterorganicchemistry.com The significant jump in steric strain for a tert-butyl group (A-value ≈ 5.0 kcal/mol) is due to the inability of its methyl groups to rotate away from the axial hydrogens. libretexts.org

The (1-Pentylheptyl) substituent is a large, branched alkyl group. The carbon atom attached to the cyclohexane ring is a secondary carbon, bonded to a pentyl and a heptyl chain. Due to the significant steric bulk of this substituent, it will have a very strong preference for the equatorial position to minimize 1,3-diaxial interactions. The long pentyl and heptyl chains can also introduce additional steric interactions, further destabilizing the axial conformation. It is expected that the A-value for the (1-Pentylheptyl) group would be substantial, likely exceeding that of an isopropyl group and potentially approaching that of a tert-butyl group, effectively "locking" the conformation with the substituent in the equatorial position.

Table 1: A-Values for Selected Alkyl Substituents on Cyclohexane
SubstituentA-Value (kcal/mol)Reference
Methyl1.70 masterorganicchemistry.com
Ethyl1.75 masterorganicchemistry.com
Isopropyl2.15 masterorganicchemistry.com
tert-Butyl~5.0 libretexts.org
(1-Pentylheptyl)Estimated to be > 2.2(based on trends)

Thermodynamic Properties and Molecular Structure

The standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp°) are key thermodynamic properties that are influenced by molecular structure. For homologous series of n-alkylcyclohexanes, these properties show predictable trends. For example, the heat of formation in the gaseous state becomes more negative (indicating greater stability) with each additional methylene (-CH2-) group in the alkyl chain. nist.gov

For branched alkylcyclohexanes, the thermodynamic properties are influenced by both the total number of carbon atoms and the degree of branching. Branching generally leads to a lower (more negative) enthalpy of formation compared to the corresponding straight-chain isomer, reflecting increased thermodynamic stability. However, the structure of the alkyl substituent and its position on the cyclohexane ring have been found to have a relatively small effect on the enthalpy of dehydrogenation reactions in the context of liquid organic hydrogen carriers. mdpi.com

Computational studies, such as those using the G3MP2 composite method, have been employed to calculate the gas-phase enthalpies of formation for a variety of alkyl-substituted cyclohexanes. mdpi.com These theoretical approaches provide valuable data where experimental measurements are lacking.

Table 2: Calculated Gas-Phase Enthalpies of Formation for Selected Alkylcyclohexanes
CompoundCalculated ΔfH°(g) (kJ/mol)Reference
Methylcyclohexane-155.5 mdpi.com
Ethylcyclohexane-176.4 mdpi.com
n-Propylcyclohexane-197.1 mdpi.com
iso-Propylcyclohexane-203.2 mdpi.com
n-Butylcyclohexane-217.7 mdpi.com
tert-Butylcyclohexane-229.4 mdpi.com

For this compound, a C18H36 compound, its enthalpy of formation can be expected to follow the general trends observed for other large alkylcyclohexanes. The presence of significant branching at the point of attachment to the cyclohexane ring would contribute to its thermodynamic stability.

Environmental and Geochemical Research on Alkylcyclohexane Analogues and 1 Pentylheptyl Cyclohexane

Alkylcyclohexanes as Molecular Tracers in Environmental Matrices

Alkylcyclohexanes are valuable molecular tracers due to their specific distribution patterns in various petroleum products and their relative resistance to degradation compared to other hydrocarbons like n-alkanes. This stability allows them to serve as persistent indicators in environmental samples.

The unique distribution of alkylcyclohexane homologs in different petroleum products, such as diesel fuel and crude oil, provides a "fingerprint" that can be used to identify the sources of organic contamination in the environment. usgs.gov This technique, known as geochemical fingerprinting, analyzes the relative abundance of these compounds to trace pollution back to its origin. aogr.comed.ac.uk For instance, in the event of an oil spill, the alkylcyclohexane profile of the spilled material can be compared to that of potential sources to determine the responsible party. usgs.gov This method is particularly useful because alkylcyclohexanes persist even after n-alkanes have been degraded. usgs.gov

The ratios of different isomers and homologs within the alkylcyclohexane series can be statistically analyzed to differentiate between various sources of contamination. mdpi.com This approach is a cornerstone of environmental forensics, enabling scientists to distinguish between different types of crude oils or refined products that may have contaminated soil or water. aogr.com

Below is an interactive table summarizing typical hydrocarbon groups used in source apportionment.

Table 1: Hydrocarbon Groups Used as Molecular Tracers

Tracer Compound Class Common Sources Application in Source Apportionment
Alkylcyclohexanes Crude oil, Diesel fuel Fingerprinting oil spills, Differentiating refined products
n-Alkanes Petroleum products, Biogenic sources Assessing the extent of biodegradation
Hopanes and Steranes Crude oil (Biomarkers) Oil-oil and oil-source rock correlation, Maturity assessment

While extensive research exists on organic aerosols, specific data on the atmospheric distribution of long-chain branched alkylcyclohexanes like (1-Pentylheptyl)cyclohexane is limited. Atmospheric particulate matter (PM) is a complex mixture of solid and liquid particles suspended in the air, originating from both natural and anthropogenic sources. inflibnet.ac.innih.gov The organic fraction of these aerosols includes a vast array of compounds, with elemental and organic carbon being major components. inflibnet.ac.in

Primary organic aerosols are emitted directly from sources such as vehicle exhaust and industrial combustion, while secondary organic aerosols are formed in the atmosphere through chemical reactions. colorado.edu It is plausible that alkylcyclohexanes, being components of fossil fuels, are released into the atmosphere through combustion processes and evaporation of fuels. Once in the atmosphere, vapor-phase cyclohexane (B81311) is known to be degraded by photochemically-produced hydroxyl radicals. epa.gov However, larger alkylcyclohexanes may sorb to particulate matter, influencing their transport and fate. The distribution of organic compounds on particles of different sizes is crucial for understanding their health impacts, as smaller particles can penetrate deeper into the respiratory system. copernicus.org

In petroleum geochemistry, alkylcyclohexanes and other biomarkers are fundamental tools for analyzing petroleum systems. researchgate.netsearchanddiscovery.com These compounds, preserved in oils and source rocks, provide a molecular fossil record of the original organic matter and the geological conditions it experienced. researchgate.netgeoscienceworld.org

Geochemical analysis of alkylcyclohexanes helps in:

Oil-Source Rock Correlation: By comparing the biomarker fingerprints of a crude oil with those of potential source rocks, geochemists can identify where the oil was generated. researchgate.net

Maturity Assessment: The ratios of specific biomarker isomers can indicate the thermal maturity of the source rock and the generated petroleum. searchanddiscovery.com

Depositional Environment Reconstruction: The presence and abundance of certain biomarkers, including cycloalkanes, can provide clues about the original depositional environment of the source rock (e.g., marine, lacustrine, terrestrial) and the redox conditions. seahipublications.orgnih.gov

Migration Pathway Analysis: Variations in the chemical composition of oils from different reservoirs can help delineate migration pathways and identify reservoir compartmentalization. researchgate.net

Advanced Analytical Strategies for Environmental Quantification of this compound in Complex Samples

The accurate quantification of specific high-molecular-weight hydrocarbons like this compound in complex environmental matrices such as soil, sediment, and water presents significant analytical challenges. The structural complexity and low environmental concentrations of such compounds necessitate the use of advanced, highly sensitive, and selective analytical strategies. These strategies typically involve sophisticated sample preparation, high-resolution chromatographic separation, and precise mass spectrometric detection.

A primary challenge in the environmental analysis of long-chain alkylcyclohexanes is their presence within a complex mixture of structurally similar compounds, including isomers and other hydrocarbons, which can interfere with accurate quantification. The lack of commercially available analytical standards for many of these individual compounds further complicates method development and validation.

Advanced analytical workflows are therefore essential to isolate and quantify target analytes like this compound. The most effective methods often rely on a combination of meticulous sample extraction and cleanup, followed by powerful separation and detection techniques, with comprehensive two-dimensional gas chromatography (GC×GC) coupled to mass spectrometry (MS) being a particularly powerful tool.

Sample Preparation and Extraction

The initial step in the analytical process is the extraction of the target analyte from the environmental matrix. The choice of technique depends on the sample type (e.g., water, soil, sediment).

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a common technique used to isolate and concentrate hydrocarbons. Water is passed through a cartridge containing a solid adsorbent that retains the organic compounds, which are then eluted with a small volume of solvent.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): For solid samples like soil and sediment, more rigorous extraction methods are required. PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to achieve rapid and efficient extraction of analytes into a solvent.

Following extraction, a cleanup step is crucial to remove interfering compounds from the sample extract. This is often achieved using column chromatography with adsorbents like silica (B1680970) or alumina (B75360), which can separate aliphatic hydrocarbons from more polar compounds.

High-Resolution Chromatographic Separation

Due to the complexity of hydrocarbon mixtures in environmental samples, conventional one-dimensional gas chromatography (GC) often fails to provide sufficient separation of all components. Isomeric co-elution is a significant problem, where multiple compounds have the same retention time, making individual quantification impossible.

Comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution by providing greatly enhanced peak capacity and structured separation. In a GC×GC system, two columns with different stationary phases (e.g., non-polar followed by a mid-polar) are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This results in a two-dimensional chromatogram where structurally related compounds, such as isomers of alkylcyclohexanes, are often grouped together in distinct patterns, facilitating their identification and separation from other hydrocarbon classes.

Detection and Quantification

Mass spectrometry is the preferred detection method due to its sensitivity and ability to provide structural information for compound identification.

Quadrupole Mass Spectrometry (QMS): Often used for routine quantitative analysis, a QMS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes by monitoring specific ion fragments characteristic of the compound of interest.

Time-of-Flight Mass Spectrometry (TOFMS): When coupled with GC×GC, TOFMS is particularly advantageous because it offers high-speed data acquisition, which is necessary to capture the very narrow peaks (often <100 ms (B15284909) wide) generated in the second dimension. It also provides full spectral information for all detected peaks, aiding in the identification of unknown compounds.

Quantitative analysis of long-chain alkylcyclohexanes, such as this compound, is often challenging due to the lack of authentic reference standards. In such cases, a surrogate standard approach may be employed, where a structurally similar compound with a known concentration is used for calibration. For more accurate quantification, methods have been developed that group isomers and use a representative standard for the group, or employ response factors from related, available standards.

The table below summarizes key parameters of an advanced analytical method suitable for the quantification of long-chain alkylcyclohexanes in complex mixtures, based on methodologies reported for similar compounds.

ParameterTechnique/ValuePurpose
Instrumentation GC×GC-QMS/TOFMSProvides high-resolution separation and sensitive detection required for complex isomeric mixtures.
Primary GC Column Non-polar (e.g., DB-1)Separates compounds primarily based on boiling point.
Secondary GC Column Mid-polar (e.g., DB-50)Provides a secondary separation mechanism based on polarity, resolving co-eluting compounds.
Modulation Period 2-6 secondsControls the frequency of transfer from the first to the second column, optimizing separation.
Detection Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode for target quantification to maximize sensitivity; Full Scan for identification of unknowns.
Quantification Ion (m/z) 83 (cyclohexyl fragment)A characteristic fragment ion for alkylcyclohexanes used for selective detection and quantification.
Limit of Detection (LOD) Low µg/L to ng/L rangeDependent on matrix and specific instrumentation, demonstrating high sensitivity.
Recovery 70-120%Indicates the efficiency of the sample extraction and preparation process.

This multi-faceted analytical approach, combining efficient extraction, high-resolution GC×GC separation, and sensitive mass spectrometric detection, is essential for generating the reliable, quantitative data needed to understand the environmental fate and impact of specific alkylcyclohexanes like this compound.

Advanced Chemical Derivatization and Transformative Reactions of 1 Pentylheptyl Cyclohexane

Investigations into Functionalization of the Cyclohexane (B81311) Ring and Side Chain

The functionalization of (1-Pentylheptyl)cyclohexane can be directed towards either the alicyclic ring or the extensive alkyl side chain, offering pathways to a diverse range of derivatives. Key transformative reactions include catalytic dehydrogenation, oxidation, and ring-opening, each providing unique opportunities for chemical modification.

Catalytic Dehydrogenation: The dehydrogenation of the cyclohexane ring in this compound to form the corresponding aromatic compound, (1-Pentylheptyl)benzene, is a significant transformation. This reaction is typically carried out at elevated temperatures in the presence of a noble metal catalyst, such as platinum or palladium, often supported on materials like alumina (B75360) or activated carbon. researchgate.net The selectivity towards the aromatic product over side reactions like cracking is a critical aspect of this process. nih.gov The presence of the long alkyl chain can influence the reaction kinetics and catalyst stability.

Oxidation: The controlled oxidation of this compound can lead to the formation of valuable oxygenated derivatives. Oxidation can occur on both the cyclohexane ring, yielding cyclohexanols and cyclohexanones, and on the alkyl side chain. researchgate.net The regioselectivity of the oxidation is influenced by the reaction conditions, including the type of oxidant and catalyst used. For instance, aerobic oxidation in the presence of transition metal catalysts can initiate radical chain reactions. mdpi.com Studies on analogous long-chain alkylcyclohexanes, such as dodecylcyclohexane, have shown that oxidation can occur at the terminal position of the alkyl chain, followed by β-oxidation.

Ring-Opening Reactions: The cleavage of the C-C bonds within the cyclohexane ring represents a more profound transformation, leading to linear or branched alkanes. This process, often requiring significant energy input and specific catalytic systems, can be a route to valuable acyclic hydrocarbons. The stability of the cyclohexane ring makes ring-opening reactions challenging, but they can be achieved under conditions of high temperature and pressure, often in the presence of bifunctional catalysts that possess both metal and acidic sites. The structure of the resulting acyclic products will depend on the specific C-C bond that is cleaved.

Exploration of Reaction Mechanisms for Further Chemical Transformations

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling product selectivity and developing new synthetic methodologies. The steric bulk of the (1-pentylheptyl) group plays a significant role in dictating the preferred reaction pathways.

In elimination reactions of substituted cyclohexanes, such as those derived from this compound, the stereochemistry of the molecule is paramount. For an E2 elimination to occur, the leaving group and a vicinal hydrogen atom must be in an anti-periplanar arrangement. wikipedia.org In a chair conformation of a substituted cyclohexane, this requires both groups to be in axial positions. The bulky (1-pentylheptyl) group will strongly prefer an equatorial position to minimize steric strain, which in turn can influence the conformational equilibrium and the availability of axially positioned leaving groups and protons on the ring. This conformational preference can dictate the regioselectivity of the elimination, favoring the formation of specific alkene isomers.

The mechanism of ring-opening reactions of epoxides derived from cyclohexene (B86901) analogues of this compound is also heavily influenced by steric and electronic factors. Acid-catalyzed ring-opening typically proceeds via a carbocation-like transition state, with the nucleophile attacking the more substituted carbon. In contrast, base-catalyzed ring-opening involves the nucleophilic attack at the less sterically hindered carbon atom. mdpi.com The presence of the large alkyl group on a neighboring carbon would be expected to exert a significant steric directing effect in such reactions.

Computational studies on the ring-opening of cyclohexene oxides have revealed that Lewis acids can efficiently catalyze these reactions, with the reaction barrier being dependent on the nature of the Lewis acid. nih.gov The regioselectivity is not solely determined by ring strain but is also substantially controlled by the steric repulsion between the substrate and the incoming nucleophile. nih.gov

Role as a Model Compound for Understanding Alkylcyclohexane Reactivity

Long-chain alkylcyclohexanes, such as this compound, serve as important model compounds for studying the chemical and physical properties of components found in various industrial fluids, including fuels and lubricants. Their well-defined molecular structure allows for systematic investigations into reaction kinetics, mechanisms, and degradation pathways that are relevant to complex real-world mixtures.

In the context of transportation fuels, particularly jet fuels, alkylcyclohexanes are a significant class of compounds. researchgate.netrsc.org The properties of these fuels, such as their energy density and freezing point, are directly related to their molecular composition. researchgate.net this compound can be used as a representative molecule to study the combustion behavior, thermal stability, and formation of deposits of cycloalkanes in jet fuels. Understanding the dehydrogenation and cracking reactions of such model compounds under relevant conditions is crucial for developing more efficient and cleaner-burning fuels. researchgate.net

Furthermore, in the field of lubrication, multiply alkylated cyclopentanes (MACs) are utilized as high-performance synthetic lubricants. The structural similarity of this compound to these compounds makes it a valuable model for investigating the relationship between molecular structure and lubricant properties, such as viscosity, thermal-oxidative stability, and boundary lubrication performance. The long, branched alkyl chain is particularly relevant for studying how molecular architecture affects fluid behavior under high pressure and shear.

Synthesis of Novel Chemical Entities Utilizing this compound as a Building Block

The chemical structure of this compound provides a versatile scaffold for the synthesis of novel and complex molecules with potential applications in materials science and specialty chemicals. By introducing functional groups onto the cyclohexane ring or the alkyl side chain, this compound can be transformed into a variety of valuable building blocks.

Functional Polymers: Derivatization of this compound to introduce a polymerizable group, such as a vinyl or epoxide moiety, opens the door to the synthesis of functional polymers. For example, the corresponding vinylcyclohexane (B147605) derivative could be polymerized to produce polymers with bulky, hydrophobic side chains. googleapis.comgoogle.comresearchgate.netgoogle.com Such polymers are expected to exhibit interesting thermal and mechanical properties, potentially finding use as engineering plastics or in specialty coatings. Ring-opening polymerization of an epoxide derivative of this compound could lead to polyethers with regularly spaced, large alkylcyclohexyl pendants, influencing the polymer's solubility and material properties. researchgate.net

Lubricant Additives: The long alkyl chain of this compound makes it an attractive starting material for the synthesis of lubricant additives. psgraw.compageplace.degoogle.comgoogle.com By introducing polar functional groups, such as esters, amides, or sulfur- or phosphorus-containing moieties, onto the molecule, its properties as a friction modifier, anti-wear agent, or antioxidant can be tailored. The bulky cycloaliphatic group combined with the long alkyl chain can impart desirable solubility in base oils and favorable film-forming properties at metal surfaces.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Pentylheptyl)cyclohexane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of branched cyclohexane derivatives typically involves alkylation or catalytic coupling reactions. To optimize reaction parameters (e.g., temperature, catalyst loading), employ statistical experimental designs like the Plackett-Burman screening method followed by response surface methodology (RSM). For example, RSM was used to optimize liming processes for cyclohexane derivatives, achieving >90% efficiency by balancing variables such as concentration and temperature .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm branching and cyclohexane ring integrity.
  • GC-MS for purity assessment, leveraging methods validated for separating cyclohexane analogs (e.g., n-hexane/cyclohexane separation via orthogonal GC experimental design ).
  • FT-IR to identify functional groups like C-H stretching in alkyl chains.

Q. How can researchers ensure high purity of this compound, and what analytical thresholds are critical?

  • Methodological Answer : Purification via fractional distillation or column chromatography is essential. Validate purity using GC with flame ionization detection (FID), targeting ≥99% purity. For impurities below 1%, employ high-resolution mass spectrometry (HRMS). Reference protocols from jet-stirred reactor studies, where cyclohexane derivatives were analyzed using gas chromatography coupled with mass spectrometry (GC-MS) to detect intermediates like benzene .

Advanced Research Questions

Q. What reaction pathways dominate the oxidation of this compound under varying temperatures and pressures?

  • Methodological Answer : Low-temperature oxidation (e.g., <800 K) proceeds via hydrogen abstraction by OH radicals, forming cyclohexylperoxy radicals (cy-C6H11OO). At higher temperatures (>1000 K), HO2 and H metathesis reactions dominate. Compare experimental data (e.g., laminar flame velocities, ignition delays) with kinetic models to validate pathways. For instance, cyclohexane combustion models were tested against rapid compression machine (RCM) and shock tube data .

Q. How can computational modeling predict the thermodynamic and transport properties of this compound?

  • Methodological Answer : Use quantum mechanics (QM) calculations (e.g., DFT) to derive bond dissociation energies and reaction barriers. Molecular dynamics (MD) simulations can estimate diffusion coefficients and viscosity. For example, excess entropy in cyclohexane/n-hexane mixtures was calculated using thermodynamic data and validated against experimental values .

Q. How does the branched alkyl chain in this compound influence its reactivity compared to linear analogs?

  • Methodological Answer : Conduct comparative studies using structurally similar compounds (e.g., 4-hexyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)). Analyze differences in reaction rates, product distributions, and stability via kinetic modeling. Structural analogs with varying alkyl chain lengths have shown distinct reactivity in oxidation and pyrolysis studies .

Q. What experimental precautions are required to handle this compound in high-pressure combustion studies?

  • Methodological Answer : Use stainless-steel reactors with pressure ratings exceeding 20 atm. Monitor for soot formation, a known issue in cyclohexane combustion, using laser-induced incandescence (LII) or gravimetric analysis. Reference safety protocols from laminar flame studies, where pressures up to 20 atm were tested .

Q. How should researchers resolve contradictions between experimental data and theoretical models for this compound?

  • Methodological Answer : Apply sensitivity analysis to identify rate-limiting steps in kinetic models. For example, discrepancies in cyclohexane ignition delays were resolved by revising rate constants for cyclohexylperoxy radical isomerization . Use Bayesian optimization to refine model parameters against experimental datasets from multiple sources (e.g., RCM, shock tubes) .

Data Presentation and Reproducibility

  • Key Guidelines :
    • Follow Beilstein Journal standards: Limit main text to five critical compounds; place additional data in supplementary files with hyperlinks .
    • Use consistent nomenclature (IUPAC) and SI units, as emphasized in chemistry extended essays .
    • For reproducibility, document experimental conditions (e.g., "10 atm, 750–1100 K" as in jet-stirred reactor studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.